4-(2-Pyridylazo)resorcinol
Overview
Description
4-(2-Pyridylazo)resorcinol is a chemical compound with the molecular formula C11H9N3O2. It is known for its vibrant orange to red color and is primarily used as a metallochromic indicator. This compound is particularly valuable in analytical chemistry for the detection and quantification of various metal ions due to its ability to form colored complexes with metals .
Scientific Research Applications
4-(2-Pyridylazo)resorcinol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the colorimetric determination of metals such as aluminum, mercury, lead, and nickel.
Environmental Science: Employed in the cloud point extraction of heavy metals from water samples.
Biochemistry: Utilized in studies of zinc release from Escherichia coli aspartate transcarbamoylase.
Industrial Applications: Applied in the chelate titration of various metals and in the optical detection of heavy metals.
Mechanism of Action
- Lysozyme’s role is to break down bacterial cell walls by cleaving the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues .
- The RLS intensity increases linearly with the concentration of lysozyme, allowing for sensitive detection .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
4-(2-Pyridylazo)resorcinol (PAR) is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is incompatible with oxidizing agents and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from oxidizing agents .
Future Directions
The future directions of 4-(2-Pyridylazo)resorcinol (PAR) research could involve its use in sensor technology for the detection of materials hazardous to the human body, such as viruses, bacterial agents, gases, toxic heavy metals, and other toxic materials . Another potential direction could be the design and synthesis of a PAR-functionalized polyacrylonitrile fiber that could not only remove heavy metal ions, especially mercury, but also can be applied for the simultaneous on-site naked-eye detection of these ions .
Biochemical Analysis
Biochemical Properties
4-(2-Pyridylazo)resorcinol has been found to interact with various biomolecules. For instance, it can combine with lysozyme to form a polymolecular complex . The interactions between lysozyme and this compound are possibly mainly on the cooperation of hydrophobic, electrostatic actions, and chelate bond .
Cellular Effects
While specific cellular effects of this compound are not extensively documented, it’s known that it can influence cellular processes through its interactions with proteins like lysozyme .
Molecular Mechanism
The molecular mechanism of this compound involves forming complexes with metal ions on the particle surface . This complex formation is a primary pathway for surface chemical modification .
Temporal Effects in Laboratory Settings
The kinetics of this compound sorption were investigated, and the sorption isotherm of this compound at 20°C was obtained . This indicates that the effects of this product can change over time in laboratory settings.
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . Therefore, it does not participate in natural metabolic pathways.
Transport and Distribution
The distribution of this compound in the systems tetraoctylammonium N-lauroylsarcosinate (TOALS)–water and trioctylmethylammonium salicylate (TOMAS)–water has been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridylazo)resorcinol typically involves the diazotization of 2-aminopyridine followed by coupling with resorcinol. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general steps are as follows:
- Diazotization: 2-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
- Coupling: The diazonium salt is then reacted with resorcinol in an alkaline medium to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization from ethanol-water mixtures .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Pyridylazo)resorcinol undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as copper, zinc, cadmium, and nickel.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in analytical applications.
Substitution: The azo group in this compound can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Complexation: Typically involves metal salts (e.g., copper sulfate, zinc chloride) in aqueous solutions.
Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Often requires catalysts or specific pH conditions to proceed.
Major Products:
Comparison with Similar Compounds
1-(2-Pyridylazo)-2-naphthol: Another azo compound used for similar analytical purposes.
4-(4-Nitrophenylazo)resorcinol: Used in colorimetric analysis but has different spectral properties.
2,6-Pyridinedicarboxylic acid: Utilized in metal complexation but lacks the azo group.
Uniqueness: 4-(2-Pyridylazo)resorcinol is unique due to its high sensitivity and selectivity for metal ions, particularly in forming colored complexes. Its ability to form stable complexes with a wide range of metals makes it a versatile reagent in analytical chemistry .
Properties
IUPAC Name |
4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYNDHYSJRRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52722-53-9 (di-hydrochloride salt) | |
Record name | 4-(2-Pyridylazo)resorcinol | |
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DSSTOX Substance ID |
DTXSID7061560 | |
Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |
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Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Alfa Aesar MSDS] | |
Record name | 4-(2-Pyridylazo)resorcinol | |
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CAS No. |
1141-59-9, 16593-81-0 | |
Record name | 4-(2-Pyridylazo)resorcinol | |
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Record name | 4-(2-Pyridylazo)resorcinol | |
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Record name | 4-(2-Pyridylazo)resorcinol | |
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Record name | 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]- | |
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Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |
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Record name | 4-(2-pyridylazo)resorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.207 | |
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Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |
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Record name | 4-(2-PYRIDINYLAZO)-1,3-BENZENDIOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PAR acts as a tridentate ligand, coordinating to metal ions through three donor atoms: the resorcinol oxygen, the azo nitrogen, and the pyridyl nitrogen. [, ] This interaction forms stable chelate complexes with various metal ions, often resulting in a distinct color change, making it useful for spectrophotometric analysis. [, , , , ]
A: Yes, auxiliary complexing agents like oxalic, tartaric, and citric acid can influence the kinetics and thermodynamics of PAR complexation reactions. These agents can act as competing ligands, altering the reaction rate and equilibrium constants. []
A: The molecular formula of PAR is C11H9N3O2, and its molecular weight is 215.21 g/mol. []
A: Yes, PAR exhibits characteristic absorption bands in the UV-Vis region. Upon complexation with metal ions, the absorption spectra typically show a bathochromic shift, resulting in intense colors that are useful for spectrophotometric determination. [, , ] Infrared spectroscopy can also be used to identify characteristic bands for coordinated PAR and specific functional groups. []
A: Yes, the stability of PAR complexes can be influenced by the solvent system. For instance, the formation constant of alkaline earth cation-PAR complexes decreases with increasing water content in ethanol-water mixtures. [] Similarly, the acidity constants of PAR show a linear dependence on the mole fraction of acetonitrile in acetonitrile-water mixtures. []
A: The pH of the solution significantly influences the complexation of PAR with metal ions. Optimal pH conditions vary depending on the specific metal ion and the presence of auxiliary ligands. [, , , , , ]
A: While PAR itself might not possess intrinsic catalytic properties, it plays a crucial role in analytical applications by forming detectable complexes with metal ions. This allows for the sensitive and selective determination of various metal ions, including those with catalytic activity. [, , , , ]
A: Yes, density functional theory (DFT) calculations have been performed to evaluate the electric dipole moment and first hyperpolarizabilities of PAR, suggesting its potential for second-order nonlinear optical (NLO) applications. []
A: The tridentate nature of PAR, with its specific donor atoms, is crucial for its strong complexation with various metal ions. Modification of these donor groups would likely affect the stability and selectivity of the resulting complexes. [, ] For instance, replacing the oxygen donor in PAR with sulfur, as in its thiazolyl analog (TAR), can influence the kinetics and spectral properties of the cobalt complexes. []
A: The stability of PAR complexes in solution depends on factors such as pH, the presence of competing ligands, and temperature. [, ] Some complexes, like the ternary complex of iron(III) with PAR and 2,3,5-triphenyl-2H-tetrazolium chloride (TTC), exhibit high stability in chloroform, making them suitable for extractive spectrophotometric determination. []
A: Spectrophotometry is widely used for the determination of metal ions with PAR due to the formation of intensely colored complexes. [, , , , , , , ] Other techniques include flow injection analysis (FIA) [], high-performance liquid chromatography (HPLC) coupled with UV detection or oxidative thin-layer amperometry [, , ], and atomic absorption spectrometry (AAS). [, , ]
A: PAR offers several advantages, including high sensitivity due to the large molar absorptivities of its metal complexes, selectivity towards specific metal ions under optimized conditions, and versatility in its application with various analytical techniques like spectrophotometry, HPLC, and AAS. [, , , , , , , , , , , , , ]
A: Yes, PAR can be used for the preconcentration of metal ions. For example, solid-phase extraction (SPE) techniques employing cartridges with immobilized PAR or its derivatives allow for the selective extraction and preconcentration of target metal ions from complex matrices before analysis. [, ]
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